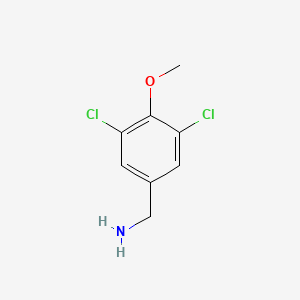

3,5-Dichloro-4-methoxybenzylamine

Description

Properties

IUPAC Name |

(3,5-dichloro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLGECNXFQJCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Nuclear Magnetic Resonance Nmr Spectroscopy ¹h, ¹³c

¹H NMR data would be essential to identify the chemical shifts and coupling constants of the aromatic and benzylic protons. The symmetrical substitution pattern on the benzene (B151609) ring is expected to result in a simplified spectrum, with a singlet for the two equivalent aromatic protons and a singlet for the benzylic methylene (B1212753) protons. The chemical shift of the methoxy (B1213986) group's protons would also be a key identifier.

¹³C NMR spectroscopy would be necessary to determine the chemical shifts of each unique carbon atom in the molecule, including the two equivalent aromatic carbons bearing the chloro substituents, the carbon attached to the methoxy group, the carbon bearing the benzylamine (B48309) moiety, and the carbons of the methoxy and methylene groups themselves.

High Resolution Mass Spectrometry Hrms for Molecular Formula Elucidation

HRMS analysis would provide a highly accurate mass-to-charge ratio of the molecular ion, which is crucial for confirming the elemental composition and thus the molecular formula (C₈H₉Cl₂NO). The isotopic pattern resulting from the two chlorine atoms would be a characteristic feature in the mass spectrum.

Fourier Transform Infrared Ft Ir Spectroscopy for Functional Group Analysis

An FT-IR spectrum would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would include the N-H stretching vibrations of the primary amine, C-H stretches of the aromatic ring and the CH₂ and OCH₃ groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

Single Crystal X Ray Diffraction Analysis for Solid State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, a single-crystal X-ray diffraction study would be indispensable. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Without access to these fundamental experimental datasets, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication of the characterization of 3,5-Dichloro-4-methoxybenzylamine are needed before a detailed analysis can be provided.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles.

DFT calculations are employed to understand the fundamental electronic properties of 3,5-Dichloro-4-methoxybenzylamine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. multidisciplinaryjournals.com A smaller gap generally suggests higher reactivity.

For aromatic systems like 3,5-Dichloro-4-methoxybenzylamine, the distribution of electron density, calculated via DFT, highlights the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the methoxy (B1213986) and benzylamine (B48309) groups create a specific electrostatic potential map. This map is essential for predicting how the molecule will interact with other reagents. globalresearchonline.net Quantum chemical descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. globalresearchonline.net

Table 1: Key Electronic Properties from DFT Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index for quantitative reactivity assessment. globalresearchonline.net |

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions involving 3,5-Dichloro-4-methoxybenzylamine. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathways and activation energy barriers. mdpi.com This is particularly useful for understanding mechanisms such as nucleophilic aromatic substitution, where a nucleophile might replace one of the chlorine atoms.

These calculations can confirm or refute proposed mechanisms by providing a detailed, energetic picture of the entire reaction coordinate. mdpi.com For instance, DFT can model the formation of intermediate complexes, like a Meisenheimer complex, and calculate the rotational energy barriers of substituent groups, which can influence reactivity. mdpi.com

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as 3,5-Dichloro-4-methoxybenzylamine or its derivatives, binds to the active site of a target protein.

The simulation places the ligand in various positions and conformations within the protein's binding pocket and calculates a "docking score" for each pose, which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds between the amine or methoxy groups and amino acid residues, or hydrophobic interactions involving the dichlorophenyl ring. nih.gov Docking studies on related 4-methoxybenzyl derivatives have shown their ability to bind effectively within the active sites of kinases through such interactions. nih.gov

Free Energy Perturbation (FEP) Analysis in Molecular Design

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, typically two different ligands binding to a protein. nih.gov It is a powerful tool in lead optimization for accurately predicting the change in binding affinity resulting from a small chemical modification. nih.gov

FEP calculations are based on a thermodynamic cycle that relates the relative binding free energy of two ligands to the free energy of "alchemically" transforming one ligand into the other, both in solution and when bound to the protein. nih.gov This allows medicinal chemists to prioritize which modifications to a lead compound, like changing a substituent on the phenyl ring of 3,5-Dichloro-4-methoxybenzylamine, are most likely to improve potency. The method requires significant computational resources but provides much higher accuracy than standard docking scores. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of 3,5-Dichloro-4-methoxybenzylamine, a QSAR model can be built to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set Preparation : Compiling a set of structurally related molecules with experimentally measured activities.

Descriptor Calculation : Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Building : Using statistical methods like multiple linear regression or partial least squares to create a model that correlates the descriptors with activity.

Validation : Testing the model's predictive power on an external set of compounds.

3D-QSAR models, which consider the three-dimensional properties of molecules, are particularly powerful. nih.gov These models can generate visual maps that show which regions around the molecular scaffold are favorable or unfavorable for activity, guiding the design of more potent analogs. researchgate.net

Cheminformatics and Predictive Modeling in Lead Optimization

Cheminformatics encompasses the use of computational tools to analyze and model chemical data. In lead optimization, cheminformatics plays a crucial role in the Design-Make-Test-Analyze (DMTA) cycle. chemrxiv.org Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are used to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. vichemchemie.com

For a lead compound like 3,5-Dichloro-4-methoxybenzylamine, cheminformatics approaches can:

Prioritize Analogs : Use multi-objective optimization to balance potency, selectivity, and ADMET properties when selecting new compounds for synthesis. chemrxiv.org

Explore Chemical Space : Generate novel molecular ideas by replacing parts of the molecule with bioisosteric motifs that maintain key interactions while improving other properties. biosolveit.de

Scaffold Hopping : Identify new core structures that can mimic the binding mode of the original lead but may have better properties or offer new intellectual property.

These predictive strategies help to reduce the cost and time of the lead optimization phase by focusing synthetic efforts on the most promising candidates. vichemchemie.combiosolveit.de

Compound Reference Table

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The utility of substituted benzylamines as intermediates is well-established in synthetic chemistry. The related compound, 3-chloro-4-methoxybenzylamine hydrochloride, is a crucial intermediate side chain used in the synthesis of Avanafil. chemicalbook.com Avanafil is a highly selective phosphodiesterase-5 (PDE-5) inhibitor. chemicalbook.com The synthesis pathway highlights how the benzylamine (B48309) core is incorporated into a larger, more complex heterocyclic system.

Similarly, 3-chloro-4-methoxybenzylamine is described as a versatile intermediate, used for example in the preparation of 4-(3-chloro-4-methoxybenzyl amino)-5-ethoxycarbonyl-2-methylthio pyrimidine (B1678525). cphi-online.com This demonstrates its role in assembling multi-functionalized pyrimidine structures, which are themselves important scaffolds in medicinal chemistry. cphi-online.com While specific examples for the 3,5-dichloro analogue are less common, its structural similarity implies a parallel utility in creating complex molecular frameworks where modulation of electronic and steric properties is desired.

Development of New Chemical Entities and Libraries

New Chemical Entities (NCEs) are compounds that emerge from the drug discovery process and have no prior history of therapeutic use. The development of NCEs often relies on the use of unique building blocks to generate novel structures with potential biological activity. Substituted benzylamines are frequently employed for this purpose.

For instance, the parent compound 4-methoxybenzylamine (B45378) has been used to synthesize new series of fatty acid amides, creating NCEs with potential antimicrobial properties. nih.gov This process of reacting a core amine with various partners is a common strategy for building chemical libraries—collections of structurally related compounds. By using 3,5-dichloro-4-methoxybenzylamine, chemists can introduce specific properties into a new series of molecules, exploring how the dichlorinated methoxy-benzyl motif influences biological activity or material properties. The synthesis of diverse pyrimidine derivatives is another example of how intermediates like this can be used to generate libraries of new compounds for screening. cphi-online.com

Scaffold Design and Modification Strategies in Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule responsible for its primary biological activity. Modifying this scaffold by adding or changing substituent groups is a key strategy for optimizing a drug's potency, selectivity, and pharmacokinetic properties. mdpi.com

The 3-chloro-4-methoxybenzylamino group has been successfully incorporated as a key substituent in the design of novel phosphodiesterase 5 (PDE5) inhibitors. nih.gov In one study, researchers found that creating a pseudo-ring through an intramolecular hydrogen bond constrained the conformation of the 3-chloro-4-methoxybenzylamino and 3,4,5-trimethoxybenzoyl substituents. nih.gov This conformational lock led to the discovery of a compound with potent PDE5 inhibitory activity (IC50 = 0.13 nM) and high selectivity over the related PDE6 enzyme. nih.gov This work exemplifies how the specific substitution pattern on the benzylamine, including the chlorine and methoxy (B1213986) groups, plays a critical role in the molecule's interaction with its biological target, making 3,5-dichloro-4-methoxybenzylamine a valuable tool for such scaffold modification strategies.

Polymer Chemistry Applications

The parent compound, 4-methoxybenzylamine, is noted for its use in the preparation of polymeric materials. ontosight.ai Primary amines are common monomers and modifying agents in polymer science, capable of participating in reactions to form polyamides, polyimines, and epoxies, or being grafted onto existing polymer chains to alter surface properties.

By extension, 3,5-dichloro-4-methoxybenzylamine offers a potential route to specialized polymers. The incorporation of chlorine atoms into a polymer backbone can modify its properties, such as increasing flame retardancy, altering solubility, and changing its thermal stability. Although specific examples of polymers derived from 3,5-dichloro-4-methoxybenzylamine are not detailed in available research, its structure makes it a candidate for creating functional polymers with tailored characteristics.

Agrochemical Research and Development Applications

The broader class of benzamides, which can be synthesized from benzylamines, is of interest in the development of agrochemicals. evitachem.com Furthermore, the parent compound 4-methoxybenzylamine is recognized as an intermediate for agrochemicals. chemicalbook.com The search for new herbicides, pesticides, and fungicides often involves the synthesis and screening of libraries of compounds containing halogenated aromatic rings, as these features can confer potent biological activity. The structure of 3,5-dichloro-4-methoxybenzylamine, containing both chlorine and methoxy substitutions, fits the profile of a precursor for molecules targeted in agrochemical research.

Investigations into Biological Activity Mechanisms in Vitro & Preclinical Focus

Enzyme Inhibition Studies

While direct enzyme inhibition studies on 3,5-Dichloro-4-methoxybenzylamine are not extensively documented in publicly available literature, the 3,5-dichlorophenyl motif is a key feature in known enzyme inhibitors. A notable example is found in compounds targeting phosphodiesterase 4 (PDE4), an enzyme crucial in regulating cellular cyclic AMP levels and a target for anti-inflammatory therapies.

For instance, N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (RP73401) has been identified as a potent PDE IV inhibitor. nih.gov The metabolism of this compound has been studied, indicating its in vivo activity. nih.gov Another related compound, N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, which serves as an intermediate in the synthesis of the PDE4 inhibitor Roflumilast, also demonstrates enzyme inhibitory activity. Its mechanism is understood to involve binding to the active site of the enzyme, which in turn prevents the binding of its substrate and the subsequent catalytic activity. This inhibitory action can lead to a reduction in inflammation. These examples suggest that the 3,5-dichloro substitution pattern, as seen in 3,5-Dichloro-4-methoxybenzylamine, could be a critical component for interaction with and inhibition of certain enzymes.

Receptor Binding Assays and Ligand-Receptor Interactions

Research into a series of 4-alkoxy-3,5-dimethoxy-phenethylamines, which are derivatives of mescaline, has shown that these compounds interact with serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C receptors. frontiersin.org These studies revealed that compared to mescaline, analogs with different 4-alkoxy substituents exhibited increased binding affinities for these receptors. frontiersin.org This highlights the importance of the substitution pattern on the phenyl ring for receptor interaction.

Furthermore, a highly selective thyroid hormone receptor β (THR-β) agonist, 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govCurrent time information in Bangalore, IN.nih.govtriazine-6-carbonitrile (MGL-3196), features a 3,5-dichlorophenyl ether moiety. nih.gov This compound demonstrates 28-fold selectivity for THR-β over the α-isoform (THR-α), underscoring how the 3,5-dichloro substitution can contribute to receptor selectivity, a crucial aspect in the design of therapeutics with improved safety profiles. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The systematic investigation of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For the 3,5-Dichloro-4-methoxybenzylamine scaffold, SAR studies on related molecules can help to identify key structural features and the effects of various substituents.

Pharmacophore Identification and Validation

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For compounds related to the 4-methoxybenzylamine (B45378) core, research has aimed to identify such pharmacophoric features. In the development of antimicrobial agents from fatty acid derivatives of 4-methoxybenzylamine, the entire amide-linked structure is considered for its pharmacophoric potential. nih.gov

Analysis of Substituent Effects on Biological Response

The nature and position of substituents on a core scaffold can dramatically influence biological activity. Studies on various classes of compounds containing substituted benzylamine (B48309) or related moieties have demonstrated this principle.

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, a strong correlation was observed between the inhibitory potency (IC50 values) and the cellular activity in non-small cell lung cancer cells. nih.gov This indicates that modifications to the benzylamine portion of the molecule directly impact its biological effect.

Similarly, research on N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines has shown that different substituents on the pyrimidine (B1678525) core lead to a range of growth inhibitory activities against leukemia cell lines. nih.gov The introduction of various amino side chains on tetracyclic imidazo[4,5-b]pyridine derivatives also significantly influenced their antiproliferative activity, with the position of the substituent being a critical determinant. irb.hr

The following table summarizes the observed effects of substituents in related compound series:

| Compound Series | Observed Substituent Effects on Biological Activity |

| 4-Alkoxy-3,5-dimethoxy-phenethylamines | More lipophilic 4-substituents lead to higher affinities at 5-HT2A receptors. frontiersin.org |

| Tetracyclic imidazo[4,5-b]pyridine derivatives | The position of amino side chains on the tetracyclic core and the ligand charge influence interactions with DNA and RNA. irb.hr |

| N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines | Various N4-substituents resulted in moderate to very good growth inhibitory activities against cultured leukemia cells. nih.gov |

Design and Synthesis of Biologically Active Analogs

The design and synthesis of analogs are crucial steps in optimizing the biological activity of a lead compound. For the 4-methoxybenzylamine scaffold, various synthetic strategies have been employed to create novel derivatives with desired biological properties.

One approach involves the derivatization of 4-methoxybenzylamine with fatty acids to produce amides with antimicrobial activity. nih.gov A general synthesis for these fatty acid derived 4-methoxybenzylamides involves the coupling of a fatty acid with 4-methoxybenzylamine using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Another strategy is the synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, which are analogs of naturally occurring modified nucleic acid bases. nih.gov The synthesis of these compounds can be achieved by converting 4-aminopyrazolo[3,4-d]pyrimidine into an ethyl carbamate (B1207046) intermediate, which is then reacted with various amines or amino acids. nih.gov Alternatively, direct reaction of the 4-aminopyrazolo[3,4-d]pyrimidine with isocyanates can yield ureido derivatives. nih.gov

The following table outlines a general synthetic approach for creating analogs based on the 4-methoxybenzylamine scaffold:

| Synthetic Approach | Reactants | Reagents/Conditions | Product Class |

| Amide Synthesis | Fatty Acid, 4-Methoxybenzylamine | DCC, DMAP, Dichloromethane | Fatty acid derived 4-methoxybenzylamides nih.gov |

| Ureido Derivative Synthesis | 4-Aminopyrazolo[3,4-d]pyrimidine | Isocyanates | 4-Ureidopyrazolo[3,4-d]pyrimidines nih.gov |

Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is fundamental for the accurate quantification and purity assessment of 3,5-Dichloro-4-methoxybenzylamine. The method must be capable of separating the main compound from its starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is often the approach of choice for a molecule like 3,5-Dichloro-4-methoxybenzylamine, owing to its moderate polarity. Method development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength. For instance, a C18 or a Phenyl-Hexyl column could be evaluated for optimal separation. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of compounds with a range of polarities. nih.gov UV detection is suitable due to the presence of the chromophoric benzene (B151609) ring in the molecule; the maximum absorbance wavelength would be determined by scanning the UV spectrum of a pure sample, with typical wavelengths for similar structures being in the range of 220-280 nm. nih.govgoogle.com

Validation of the developed HPLC method is performed in accordance with established guidelines to ensure its reliability, accuracy, and precision. nih.govchemicalbook.com This process involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table summarizes typical validation parameters for an HPLC method developed for a compound structurally similar to 3,5-Dichloro-4-methoxybenzylamine.

HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Specificity | The peak for the main compound is free from interference from impurities and diluents. | Peak purity index > 0.999 |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |

| Range | Typically 80% to 120% of the test concentration. | 50-150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) | Repeatability (Intra-day) RSD ≤ 2.0% Intermediate (Inter-day) RSD ≤ 2.0% | Intra-day RSD = 0.8% Inter-day RSD = 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

| Robustness | RSD of results ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate). | Passed |

Chromatographic Purity Assessment in Research Samples

Once a validated HPLC method is in place, it can be routinely used to assess the purity of research samples of 3,5-Dichloro-4-methoxybenzylamine. This is crucial as the presence of impurities can significantly affect the outcome of biological assays or subsequent chemical reactions.

The purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. nih.gov This is known as the area normalization method. For this to be accurate, it is assumed that all compounds have a similar response factor at the detection wavelength. If this is not the case, a relative response factor for each major impurity should be determined using a reference standard of that impurity.

A standard purity analysis of a research sample would involve dissolving a known amount of the sample in a suitable diluent and injecting it into the HPLC system. The resulting chromatogram would show a major peak for 3,5-Dichloro-4-methoxybenzylamine and potentially several smaller peaks corresponding to impurities.

The following interactive table provides an example of a purity assessment for a hypothetical research sample of 3,5-Dichloro-4-methoxybenzylamine.

Chromatographic Purity of a Research Sample

| Peak Identity | Retention Time (min) | Peak Area | % Area |

|---|---|---|---|

| Impurity 1 | 4.5 | 1500 | 0.10 |

| Impurity 2 | 6.2 | 3000 | 0.20 |

| 3,5-Dichloro-4-methoxybenzylamine | 8.1 | 1489500 | 99.63 |

| Impurity 3 | 9.7 | 2250 | 0.15 |

| Total | - | 1500000 | 100.00 |

Impurity Profiling and Characterization in Synthetic Pathways

Impurity profiling is the identification and quantification of all potential and actual impurities present in a substance. nih.gov For 3,5-Dichloro-4-methoxybenzylamine, these impurities can originate from the starting materials, intermediates, by-products formed during the synthesis, or degradation of the final product.

A common synthetic route to 3,5-Dichloro-4-methoxybenzylamine involves the chlorination of 4-methoxybenzylamine (B45378). Potential impurities from this process could include:

Unreacted Starting Material: 4-Methoxybenzylamine.

Monochloro Isomers: Such as 3-chloro-4-methoxybenzylamine, which is a known intermediate for other active pharmaceutical ingredients.

Over-chlorinated Products: Trichlorinated species.

Positional Isomers: Chlorination at other positions on the aromatic ring.

By-products from side reactions: For example, oxidation of the benzylamine (B48309) group.

A "Diamine impurity" has been noted in the synthesis of related structures, which suggests the possibility of dimerization or reaction between the product and starting material.

Characterization of these impurities is a critical step and often requires a combination of analytical techniques. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose, as it provides both chromatographic separation and mass information, which aids in the structural elucidation of the unknown peaks. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy may be employed after isolating the impurity through preparative HPLC.

The following table lists potential impurities in the synthesis of 3,5-Dichloro-4-methoxybenzylamine and their likely origins.

Potential Impurities in the Synthesis of 3,5-Dichloro-4-methoxybenzylamine

| Impurity Name | Potential Origin | Characterization Technique |

|---|---|---|

| 4-Methoxybenzylamine | Unreacted starting material | HPLC, GC-MS |

| 3-Chloro-4-methoxybenzylamine | Incomplete chlorination (intermediate) | HPLC-MS, NMR |

| 2-Chloro-4-methoxybenzylamine | Isomeric by-product of chlorination | HPLC-MS, NMR |

| 3,5-Dichloro-4-methoxybenzaldehyde | Oxidation of the benzylamine | HPLC-MS, IR |

| 2,3,5-Trichloro-4-methoxybenzylamine | Over-chlorination | HPLC-MS |

| Bis(3,5-dichloro-4-methoxybenzyl)amine | Dimerization by-product | HPLC-MS, NMR |

Q & A

Q. What are the standard synthetic routes for 3,5-Dichloro-4-methoxybenzylamine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves chlorination of 4-methoxybenzylamine hydrochloride. Key steps include:

- Chlorination Reaction : Use of chlorine gas or sulfuryl chloride (SO₂Cl₂) in a polar solvent (e.g., acetic acid) at 60–80°C .

- Impurity Control : Excess chlorinating agents may lead to over-chlorination (e.g., 3,5-dichloro derivatives). Monitoring reaction time and stoichiometry is critical.

- Recrystallization : A basic aqueous solvent (e.g., NaOH/water) preferentially dissolves impurities like 3,5-dichloro-4-methoxybenzylamine (DCMBA) due to differences in HCl dissociation, yielding >99% pure product .

Q. Table 1: Optimization Parameters for Chlorination

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–75°C | Minimizes side reactions |

| Chlorinating Agent | SO₂Cl₂ (1.2 equiv) | Prevents over-chlorination |

| Solvent | Acetic acid | Enhances reaction homogeneity |

Q. How is 3,5-Dichloro-4-methoxybenzylamine characterized for purity and structural confirmation?

Methodological Answer:

- HPLC Analysis : Quantifies purity by resolving DCMBA and other chlorinated byproducts. Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as a singlet (δ 7.2–7.4 ppm) due to symmetry; methoxy group at δ 3.8 ppm.

- ¹³C NMR : Chlorinated carbons resonate at δ 125–130 ppm.

- IR Spectroscopy : N-H stretch (3300–3400 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. What is the mechanistic basis for regioselective chlorination in 3,5-Dichloro-4-methoxybenzylamine synthesis?

Methodological Answer:

- Electrophilic Aromatic Substitution : The methoxy group (-OMe) at the para position directs incoming Cl⁺ to the meta positions (3,5-) via resonance and inductive effects.

- Role of Solvent : Polar solvents stabilize the chloronium ion (Cl⁺), enhancing reaction efficiency. Computational studies (DFT) can model electron density maps to predict substitution patterns .

Q. Table 2: Substituent Effects on Chlorination

| Substituent | Position | Electronic Effect | Reactivity Outcome |

|---|---|---|---|

| -OMe | Para | Activating (resonance donor) | Directs Cl to meta positions |

| -Cl | Meta | Deactivating (inductive) | Reduces further substitution |

Q. How can impurities like DCMBA be minimized during recrystallization?

Methodological Answer:

- Dissociation Dynamics : In basic aqueous solvents, DCMBA·HCl dissociates into DCMBA (neutral) and Cl⁻. The neutral form has higher solubility, preventing co-precipitation .

- Temperature Gradient : Slow cooling (0.5°C/min) during recrystallization improves crystal lattice exclusion of impurities.

- Solvent Ratio : A 1:3 v/v ratio of HCl to water balances solubility and recovery.

Q. How do electronic properties of 3,5-Dichloro-4-methoxybenzylamine influence its reactivity in further functionalization?

Methodological Answer:

- Nucleophilic Substitution : The benzylamine moiety reacts with electrophiles (e.g., acyl chlorides) under mild conditions (room temperature, DCM solvent).

- Oxidation/Reduction :

- Oxidation : KMnO₄ in acidic conditions converts the amine to a nitro group, but steric hindrance from Cl/OMe slows kinetics.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the amine without affecting chloro groups .

Q. Table 3: Comparative Reactivity with Analogues

| Compound | Reaction with AcCl (Yield) | Oxidation Rate (Relative) |

|---|---|---|

| 3,5-Dichloro-4-methoxybenzylamine | 85% | 1.0 (baseline) |

| 4-Methoxybenzylamine | 92% | 2.3 (faster) |

| 3,5-Difluorobenzylamine | 78% | 0.7 (slower) |

Q. What computational tools are used to predict the physicochemical properties of 3,5-Dichloro-4-methoxybenzylamine?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict redox behavior and nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solubility parameters in different solvents (e.g., water vs. ethanol) using GROMACS.

- QSPR Models : Relate logP and pKa to substituent constants (Hammett σ) for bioavailability predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.